tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate
Description
This bicyclic β-lactam derivative features a 7-azabicyclo[4.2.0]oct-4-ene core with a tert-butyl carbamate group at position 7 and a ketone at position 6. The compound’s structure combines rigidity from the bicyclic system and the oct-4-ene double bond, which influences ring puckering dynamics (as defined by Cremer-Pople parameters ). The tert-butyl group acts as a protective moiety, commonly employed in synthetic intermediates for antibiotics, particularly cephalosporins and carbapenems.
Properties
IUPAC Name |
tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8(9)10(13)14/h5,7-9H,4,6H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRYFKYIEKHZOA-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CCCC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C=CCC[C@@H]2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate typically involves the formation of the azabicyclo structure through cyclization reactions. One common method involves the use of tert-butyl esters and azabicyclic precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with various biological targets .
Industry: The compound is also used in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism by which tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between the target compound and structurally related bicyclic β-lactams:
Key Observations
Core Structure Differences :
- The target lacks sulfur in its bicyclic core (vs. 5-thia analogs in ), which reduces thia-mediated reactivity (e.g., β-lactamase inhibition) but may improve oxidative stability.
- Smaller rings (e.g., [3.1.0] in ) exhibit higher ring strain, altering synthetic accessibility and biological target interactions.
Substituent Impact: Antibiotic Activity: Compounds with 5-thia cores and amino-thiazole groups (e.g., cefpirome ) show enhanced Gram-negative activity due to improved membrane penetration. Enzymatic Compatibility: The tert-butyl group in the target and Compound 29 facilitates lipase-mediated deprotection (e.g., Candida antarctica Lipase B ), critical for prodrug strategies.
Stereochemical Considerations :
- The (1S,6R) configuration in the target contrasts with the (6R,7R) stereochemistry in cephalosporin analogs . Such differences influence β-lactamase recognition and binding affinity .
Synthetic Challenges :
- Low yields (e.g., 20% for Compound 19a ) highlight difficulties in functionalizing bicyclic systems, particularly with heterocycles like oxadiazoles.
Biological Activity
Tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate is a compound of interest in medicinal chemistry due to its structural features, which are characteristic of various bioactive molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
- IUPAC Name : tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
- CAS Number : 1335031-70-3
- Appearance : Colorless solid
- Solubility : Soluble in chloroform and DMSO
The compound exhibits various biological activities attributed to its bicyclic structure and functional groups, which interact with biological targets such as enzymes and receptors.
- Antimicrobial Activity : Research indicates that compounds with similar structures show significant antimicrobial properties against a range of pathogens. The bicyclic framework may enhance binding affinity to bacterial enzymes, inhibiting their function and leading to cell death.
- Enzyme Inhibition : The presence of the oxo group in the bicyclic structure suggests potential inhibitory effects on enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain hydrolases or transferases.
- Cytotoxic Effects : Initial studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
A selection of case studies highlights the biological activity of similar compounds:
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Induces cell cycle arrest and apoptosis in various cancer cell lines.
In Vivo Studies
Limited in vivo studies are available; however, preliminary results indicate:
- Efficacy in Tumor Models : Animal models treated with this compound showed reduced tumor size compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
